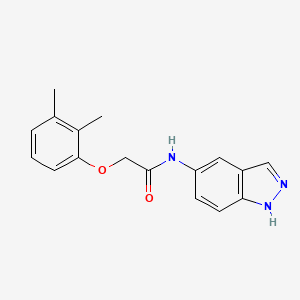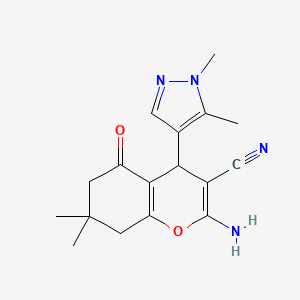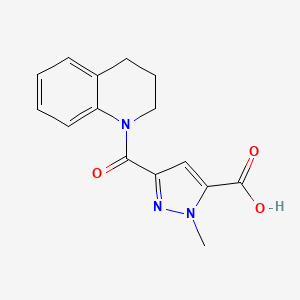
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name 'CKD-516' and has been primarily studied for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide is not fully understood; however, it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. Additionally, 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been shown to inhibit the activity of specific kinases involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in inflammation. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of metabolic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide in lab experiments include its potential applications in various fields, including anti-inflammatory and anti-cancer therapy, as well as its ability to inhibit specific enzymes and signaling pathways involved in inflammation and cancer growth. However, the limitations of using this compound in lab experiments include its limited availability and high cost, as well as the need for specific reagents and conditions for its synthesis.
Orientations Futures
The future directions for research on 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide include further studies on its potential applications in various fields, including anti-inflammatory and anti-cancer therapy, as well as its potential applications in treating neurological disorders and metabolic diseases. Additionally, future research should focus on understanding the mechanism of action of this compound and identifying its specific targets and signaling pathways. Furthermore, future research should also focus on developing more efficient and cost-effective methods for the synthesis of this compound.
Méthodes De Synthèse
The synthesis of 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2,3-dimethylphenol with 2-chloroacetyl chloride in the presence of a base to form 2-(2,3-dimethylphenoxy)acetophenone. In the second step, this intermediate is reacted with hydrazine hydrate and acetic acid to form 2-(2,3-dimethylphenoxy)acetohydrazide. Finally, the reaction of this intermediate with 5-bromoindazole in the presence of a base yields 2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxy)-N-1H-indazol-5-ylacetamide has been studied for its potential applications in various fields, including anti-inflammatory and anti-cancer therapy. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, this compound has also been studied for its potential applications in treating neurological disorders and metabolic diseases.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1H-indazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-4-3-5-16(12(11)2)22-10-17(21)19-14-6-7-15-13(8-14)9-18-20-15/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYRSSLNGQEPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877234.png)

![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4877248.png)
![N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4877255.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4877269.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4877276.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4877281.png)

![3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4877293.png)

![5-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B4877305.png)
![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877317.png)
![2-{[(2,4-dichlorophenoxy)carbonyl]amino}ethyl (4-bromophenyl)hydroxycarbamate](/img/structure/B4877337.png)
![1-(2-methoxyphenyl)-5,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4877342.png)